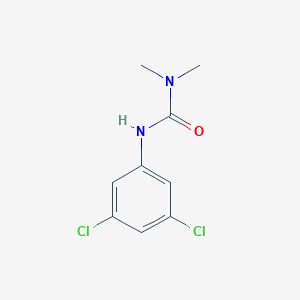
3-(3,5-Dichlorophenyl)-1,1-dimethylurea
Descripción general
Descripción
3-(3,5-Dichlorophenyl)-1,1-dimethylurea, also known as diuron, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the 1950s and has since become one of the most commonly used herbicides worldwide. Diuron is known for its effectiveness in controlling a wide range of weeds and for its low toxicity to humans and animals. In
Aplicaciones Científicas De Investigación
Fluorescence Quenching in Chloroplasts : Diuron is known to quench chlorophyll fluorescence in chloroplasts, which is linked to the non-photochemical quenching by the oxidized pool of plastoquinones. This property is utilized in the study of photosynthesis and chloroplast function (Vernotte, Etienne, & Briantais, 1979).
Inhibitor of Photosystem II : Diuron acts as an inhibitor in photosystem II of chloroplasts, affecting the sites sensitive to this compound. This characteristic is instrumental in understanding the photosynthetic process and enzyme-inhibitor interactions in plants (Izawa & Good, 1965).
Study of Photoactive States in Photosynthesis : Research has utilized Diuron to study the effects on different photoactive states in photosynthesis, particularly in the context of oxygen evolution and electron transfer processes (Etienne, 1974).
Pesticide Research and Environmental Applications : Diuron immobilized on silica gel surfaces has been investigated for potential use in agricultural and environmental applications. This includes studies on its binding properties and reactions with various compounds (Prado & Airoldi, 2001).
Interactions Between Mitochondria and Chloroplasts : Diuron's effects on photosynthesis and respiration in moss spores have been examined, shedding light on the interactions between mitochondria and chloroplasts in cells (Chevallier & Douce, 1976).
Anaerobic Microbial Degradation : Studies on the anaerobic microbial degradation of Diuron in pond sediment have provided insights into environmental biodegradation processes and the potential for bioremediation of herbicide-contaminated environments (Attaway, Camper, & Paynter, 1982).
Photocatalysis and Ozonation : Research on Diuron has included its photocatalytic ozonation, providing valuable information on the degradation of pollutants and the formation of by-products in water treatment processes (Solís, Rivas, Martínez-Piernas, & Agüera, 2016).
Mitochondrial Heredity and Resistance Studies : Diuron has been used in studies investigating the mitochondrial heredity of resistance in yeast, contributing to our understanding of genetic resistance mechanisms to inhibitors of the cytochrome b oxidation process (Colson et al., 1977).
Propiedades
IUPAC Name |
3-(3,5-dichlorophenyl)-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-8-4-6(10)3-7(11)5-8/h3-5H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOCHJCREOAPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338913 | |
| Record name | 3-(3,5-dichlorophenyl)-1,1-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dichlorophenyl)-1,1-dimethylurea | |
CAS RN |
10290-38-7 | |
| Record name | 3-(3,5-dichlorophenyl)-1,1-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,5-DICHLOROPHENYL)-1,1-DIMETHYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




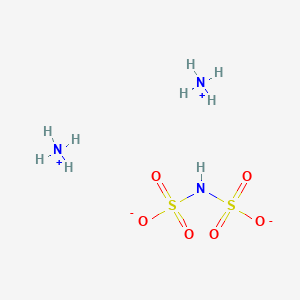
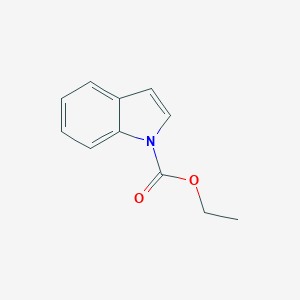
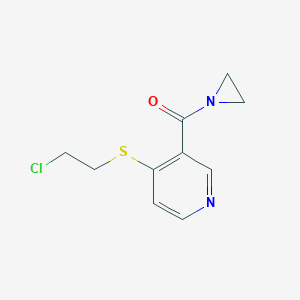

![[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate](/img/structure/B78742.png)
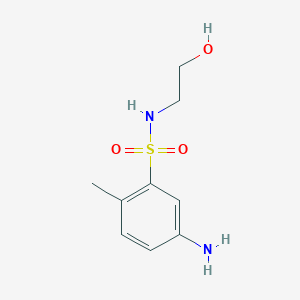


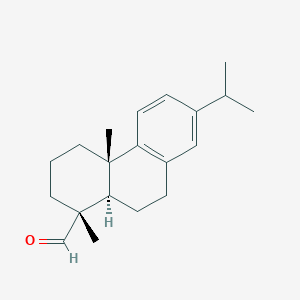
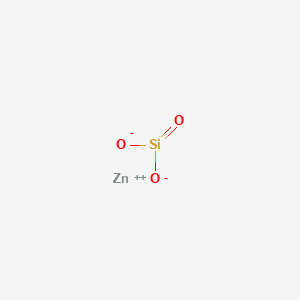
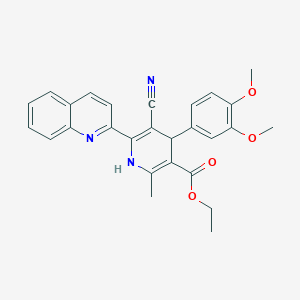

![(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene](/img/structure/B78761.png)